Dual COX‑2/EGFR Inhibition: Melafolone vs. Closest Structural Analog Valafolone
Melafolone inhibits both COX‑2 (IC₅₀ = 13.2 μM) and EGFR (IC₅₀ = 17.4 μM) in enzyme inhibition assays; its closest structural congener, Valafolone (96.61% 2D structural similarity), has no reported COX‑2 or EGFR inhibitory activity [REFS‑1]. The structural distinction—a 2‑methylbutyrate ester (Melafolone) vs. a 3‑methylbutyrate ester (Valafolone)—is sufficient to abolish detectable dual‑target engagement [REFS‑2].
| Evidence Dimension | Biochemical dual‑target inhibition |
|---|---|
| Target Compound Data | Melafolone: COX‑2 IC₅₀ = 13.2 μM; EGFR IC₅₀ = 17.4 μM |
| Comparator Or Baseline | Valafolone: no COX‑2 or EGFR inhibitory activity reported |
| Quantified Difference | Activity absent in Valafolone vs. measurable dual IC₅₀ for Melafolone |
| Conditions | Cell‑free enzyme inhibition assay; virtual screening and cellular thermal shift assay confirmed target engagement [REFS‑1] |
Why This Matters
Procuring Valafolone as a substitute yields a compound with no validated pharmacology, rendering it useless for studies requiring dual COX‑2/EGFR pathway modulation.
- [1] Tang H, et al. J Pharmacol Exp Ther. 2019;368(3):401‑413. View Source
- [2] KNApSAcK. Melafolone (C00007118) – Twin Metabolites. Accessed 2026‑05‑12. View Source
